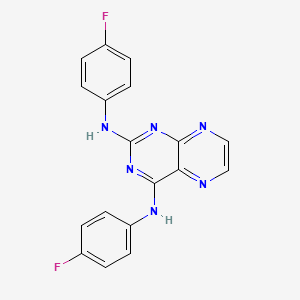

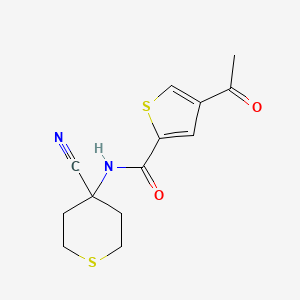

![molecular formula C18H19N5OS B2416970 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1234934-79-2](/img/structure/B2416970.png)

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that belongs to a class of molecules known as heterocyclic compounds . These compounds are characterized by their ring structure that contains at least one atom that is not carbon. In this case, the heterocyclic rings are the pyrimidine and benzo[d]thiazole rings .

Synthesis Analysis

The synthesis of such compounds typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the types of hydrogen and carbon atoms present in the molecule, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” can be inferred from its molecular structure and the conditions used in its synthesis. For instance, it is synthesized as a white powder with a melting point of 85–87°C .科学的研究の応用

Role in Drug Design

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound’s structure allows for a wide range of modifications, leading to the formation of various derivatives like substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

Some piperidine derivatives have shown potential as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and tested against cancer cells. The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Antiviral Applications

Piperidine derivatives have also been utilized in antiviral applications . Their unique structure allows them to interact with various viral proteins, potentially inhibiting viral replication.

Antimalarial Applications

The compound’s derivatives have shown potential in antimalarial applications . Their ability to interact with the proteins of the malaria parasite could potentially inhibit the parasite’s life cycle.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in antimicrobial and antifungal applications . Their unique structure allows them to interact with various microbial and fungal proteins, potentially inhibiting their growth.

Antihypertensive Applications

Piperidine derivatives have also been utilized in antihypertensive applications . They can potentially interact with various proteins involved in blood pressure regulation, potentially helping to lower blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can potentially interact with various proteins involved in pain and inflammation pathways, potentially helping to reduce pain and inflammation.

Antipsychotic Applications

Piperidine derivatives have also been utilized in antipsychotic applications . They can potentially interact with various proteins involved in neurotransmission, potentially helping to regulate mood and behavior.

将来の方向性

The future directions for research on “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications. For instance, its anti-inflammatory and anti-fibrotic activities could be further investigated in different biological models . Additionally, its synthesis could be optimized to improve yield and purity .

作用機序

Target of Action

The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, is the Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the kinase domain of PKB, preventing the phosphorylation and subsequent activation of the kinase . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell proliferation and survival .

Biochemical Pathways

The inhibition of PKB affects several downstream biochemical pathways. PKB normally promotes cell proliferation and survival by phosphorylating several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . By inhibiting PKB, this compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

This suggests that the compound is well-absorbed and distributed within the body, and it is stable enough to survive the metabolic processes that often degrade drugs before they can exert their effects .

Result of Action

The result of the compound’s action is the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound can effectively inhibit PKB activity in a living organism, leading to a decrease in tumor growth .

特性

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-16(17-22-14-4-1-2-5-15(14)25-17)21-12-13-6-10-23(11-7-13)18-19-8-3-9-20-18/h1-5,8-9,13H,6-7,10-12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLJZAWOEHIFHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

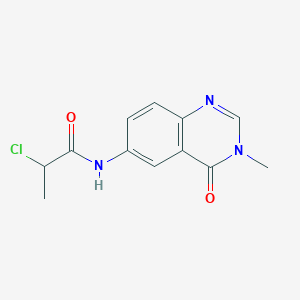

![2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid](/img/structure/B2416888.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2416897.png)

![6-(Furan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2416900.png)

![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)

![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)

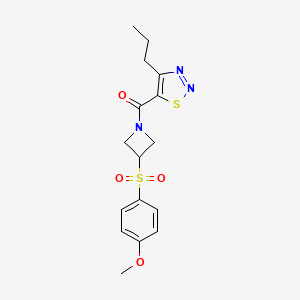

![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)